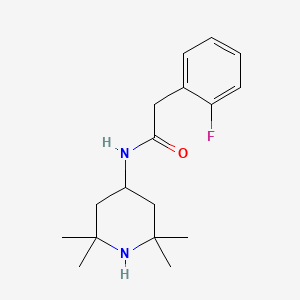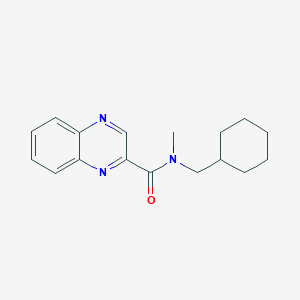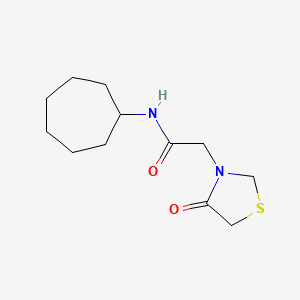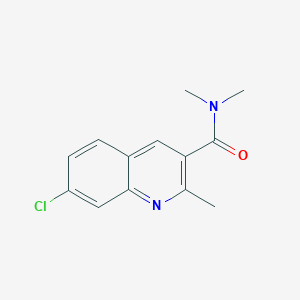![molecular formula C17H20N2O3S2 B7538934 [4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7538934.png)
[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-thiophen-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound, 4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-thiophen-2-ylmethanone, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of this compound is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been found to increase the levels of acetylcholine and dopamine, which are important neurotransmitters involved in memory and cognitive function.
Biochemical and Physiological Effects:
The compound has been found to have a significant effect on the central nervous system. It has been found to increase the levels of certain neurotransmitters in the brain, which are important for memory and cognitive function. It has also been found to exhibit anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. It has also been found to be stable under various conditions. However, the compound has certain limitations as well. It is not very water-soluble, which makes it difficult to use in aqueous solutions. It also has a short half-life, which limits its effectiveness in certain applications.
Future Directions
There are several future directions for research on this compound. One area of interest is the development of more water-soluble derivatives of the compound. This would make it easier to use in aqueous solutions and increase its effectiveness in certain applications. Another area of interest is the study of the compound's effect on other neurotransmitters in the brain. This could lead to the development of new treatments for neurological disorders. Finally, the compound's potential as an anti-inflammatory and analgesic agent needs to be further explored. This could lead to the development of new treatments for pain and inflammation.
Synthesis Methods
The synthesis of this compound involves the reaction of 2-chloro-4-(benzenesulfonyl)butyronitrile with piperazine and sodium hydride in DMF. The reaction mixture is then treated with 2-bromo-thiophene-3-carboxaldehyde to obtain the final product. This method has been optimized to yield a high purity compound with excellent yield.
Scientific Research Applications
The compound has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties. The compound has also shown promising results in the treatment of various neurological disorders such as epilepsy and Alzheimer's disease. It has been found to have a positive effect on memory and cognitive function.
properties
IUPAC Name |
[4-[2-(benzenesulfonyl)ethyl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(16-7-4-13-23-16)19-10-8-18(9-11-19)12-14-24(21,22)15-5-2-1-3-6-15/h1-7,13H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYWDVNYCOPNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Hydroxypropylsulfanyl)-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7538852.png)

![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)


![Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B7538893.png)

![1-[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B7538900.png)
![5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7538912.png)

![5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole](/img/structure/B7538921.png)
![(4-Chloro-1-methylpyrrol-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7538923.png)

![N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B7538952.png)